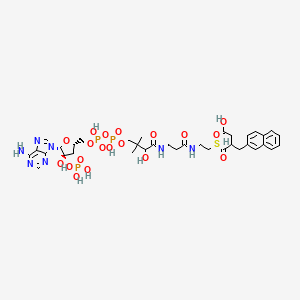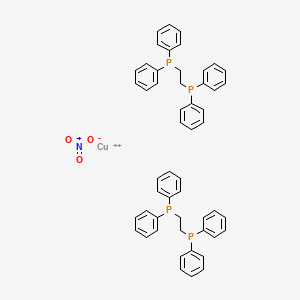
3,6,9,12,15,18-Hexaoxadotriacontan-1-ol
Descripción general
Descripción
The chemical compound appears to be a polyether or an oligoether with a specific pattern of ether linkages. These types of compounds are significant in various fields due to their unique chemical and physical properties, such as solubility in water and organic solvents, and their ability to form complexes with metals.
Synthesis Analysis
Polyethers similar to the compound mentioned are typically synthesized through stepwise chemical reactions that involve the joining of smaller ether-containing units. A relevant synthesis method involves esterification, mesylation, and substitution reactions, as demonstrated in the synthesis of related compounds (Wu, Xi, & Ji, 2016).
Molecular Structure Analysis
The molecular structure of polyethers includes a repeating ether linkage (-O-) pattern within the carbon chain. This structure imparts unique solubility and chemical reactivity properties. Techniques such as NMR spectroscopy and mass spectrometry are commonly used for structural analysis (Wu, Xi, & Ji, 2016).
Chemical Reactions and Properties
Polyethers engage in a variety of chemical reactions, including complexation with metals, as their ether oxygen atoms can act as soft donors in coordination chemistry. The study by Pauwels, Smet, & Goeminne (2001) on a hexaaza macrocyclic ligand demonstrates the complexation behavior with Zn(II) ions, which is relevant for understanding the chemical reactivity of ether-containing compounds (Pauwels, Smet, & Goeminne, 2001).
Aplicaciones Científicas De Investigación
Lipid-Derived Mediators in Anti-Inflammatory Actions : Research has shown that specific polyunsaturated fatty acids can be converted into bioactive lipid signals with potent anti-inflammatory properties. These compounds may be involved in inflammation, neoplasia, and vascular diseases, suggesting a role for omega-3 dietary supplementation in these conditions (Serhan et al., 2000).
Defence Chemicals in Plants : Hydroxamic acids, including 3,6,9,12,15,18-Hexaoxadotriacontan-1-ol, play a significant role in plant defense against pests and diseases. They contribute to the resistance of cereals against various threats and have implications in the agricultural industry (Niemeyer, 1988).
Aroma Precursors in Wine Production : This compound has been identified as a precursor for certain aromatic compounds in wines. Its concentrations in grapes can be affected by various factors, including cultivation conditions, indicating its importance in viticulture and wine flavor enhancement (Kobayashi et al., 2010).
Plant-Plant Signaling : Studies have demonstrated the role of certain hexanol derivatives in plant-plant signaling, where they induce the emission of volatile blends that can attract natural enemies of herbivores. This suggests a potential application in natural pest control strategies (Ruther & Kleier, 2005).
Bioactive Eicosanoids : Hepoxilins, including derivatives of hexanol, are biologically relevant eicosanoids that have been studied for their therapeutic potential in inflammation, neoplasia, and vascular diseases. These compounds demonstrate a wide range of biological effects, including the stimulation of intracellular calcium and transport across membranes (Nigam et al., 2007).
Direcciones Futuras
The unique physicochemical properties of “3,6,9,12,15,18-Hexaoxadotriacontan-1-ol” render it useful in various applications, including drug delivery, cosmetics, and materials science . Future research may focus on developing new formulations of PEG-36 hexatriacontanol that exhibit improved stability, biocompatibility, and performance in different applications.
Mecanismo De Acción
Target of Action
It is a type of poly(ethylene glycol), which is known to interact with various biological molecules .
Mode of Action
As a poly(ethylene glycol) derivative, it may interact with biological molecules and modify their properties .
Pharmacokinetics
Result of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,6,9,12,15,18-Hexaoxadotriacontan-1-ol. For instance, it is soluble in water, ethanol, and acetone, and exhibits low volatility. It is also advised to prevent the chemical from entering drains, indicating that it may have environmental implications .
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-(2-tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-28-17-19-30-21-23-32-25-26-33-24-22-31-20-18-29-16-14-27/h27H,2-26H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOAVXMJUDBIST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199520 | |
| Record name | Hexaethyleneglycol mono-n-tetradecyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5157-04-0 | |
| Record name | 3,6,9,12,15,18-Hexaoxadotriacontan-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5157-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexaethyleneglycol mono-n-tetradecyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005157040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexaethyleneglycol mono-n-tetradecyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12,15,18-hexaoxadotriacontan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of hexaethylene glycol monotetradecyl ether (C14E6) impact the dynamics of an unstirred Belousov-Zhabotinsky reaction?
A1: The research indicates that C14E6, at concentrations above its critical micelle concentration (CMC), significantly alters the typical chaotic behavior of an unstirred BZ reaction. [] The system transitions from a chaotic state to a quasi-periodic state and eventually settles into a period-1 oscillation as the concentration of C14E6 increases. [] This effect is attributed to the formation of micelles, which increases the viscosity of the reaction medium. [] Essentially, the increasing viscosity dampens the chaotic fluctuations, leading to more predictable oscillatory behavior.
Q2: Why is the concentration of hexaethylene glycol monotetradecyl ether (C14E6) considered a bifurcation parameter in the context of the Belousov-Zhabotinsky reaction?
A2: In dynamical systems like the BZ reaction, a bifurcation parameter is a variable that, when changed, can cause a shift in the system's qualitative behavior. [] In this case, the concentration of C14E6 acts as such a parameter. [] As its concentration crosses the CMC threshold, the BZ reaction undergoes distinct transitions in its oscillatory patterns (chaos --> quasi-periodicity --> period-1). This demonstrates that C14E6 concentration directly influences the system's dynamics and can trigger shifts between different oscillatory regimes. This aligns with the Ruelle-Takens-Newhouse (RTN) scenario, where a system transitions to chaos through a sequence of increasingly complex periodic states. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,8-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-phenyl-3H-1,5-benzodiazepin-2-one](/img/structure/B1198746.png)

![2-[(1,3-dimethyl-2,6-dioxo-7-propyl-8-purinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1198750.png)

![3-(4-Butyl-3,5-dimethyl-1-pyrazolyl)-5-methyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B1198753.png)
![N-[(3-nitroanilino)-sulfanylidenemethyl]benzamide](/img/structure/B1198755.png)







